1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone
Brand Name: Vulcanchem
CAS No.: 1076198-44-1
VCID: VC0018707
InChI: InChI=1S/C10H13NO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)
SMILES: CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Molecular Formula: C10H13NO4S
Molecular Weight: 243.277

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

CAS No.: 1076198-44-1

Cat. No.: VC0018707

Molecular Formula: C10H13NO4S

Molecular Weight: 243.277

* For research use only. Not for human or veterinary use.

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone - 1076198-44-1

Specification

CAS No. 1076198-44-1
Molecular Formula C10H13NO4S
Molecular Weight 243.277
IUPAC Name 2-methoxy-5-propanoylbenzenesulfonamide
Standard InChI InChI=1S/C10H13NO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)
Standard InChI Key DOAQSGORRRZSPW-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N

Introduction

Chemical Structure and Properties

Molecular Identity

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, also known by its IUPAC name 2-methoxy-5-propanoylbenzenesulfonamide, is an organic compound with a molecular formula of C10H13NO4S and a molecular weight of approximately 243.28 g/mol. This compound features a distinctive combination of functional groups: a methoxy group, a sulfonamide moiety, and a propanone backbone, which contribute to its unique chemical behavior and potential biological activities.

Structural Features

The compound is characterized by:

  • A benzene ring core structure

  • A methoxy group (-OCH3) at the 4' position

  • A sulfonamide group (-SO2NH2) at the 3' position

  • A propanone side chain (-COCH2CH3)

This specific arrangement of functional groups creates a molecule with various reactive sites that can participate in different chemical transformations, making it valuable for synthetic chemistry applications.

Physical and Chemical Properties

The physical state of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is typically a solid at room temperature. Its chemical identity can be represented through various identifiers including:

PropertyValue
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
CAS Number1076198-44-1
Canonical SMILESCCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N

The presence of both polar (sulfonamide, carbonyl, methoxy) and nonpolar (alkyl, aromatic) regions in the molecule gives it interesting solubility characteristics, potentially making it soluble in a range of polar organic solvents.

Synthesis Methods

Laboratory Synthesis Approaches

ParameterTypical RangeConsideration
Temperature0-100°CHigher temperatures may increase reaction rates but could lead to side products
SolventDMF, DCM, THFChoice depends on solubility and reactivity requirements
CatalystLewis acids, transition metalsCatalysts can enhance yields and selectivity
Reaction Time1-24 hoursMonitored to achieve optimal conversion

These parameters are adjusted based on the specific synthetic route chosen and the desired purity of the final product.

Chemical Reactivity and Transformations

Oxidation Reactions

The propanone moiety in 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone can undergo various oxidation reactions. Oxidizing agents such as potassium permanganate or chromium trioxide can transform the propanone group to corresponding carboxylic acids under appropriate conditions.

The methoxy group can also be subjected to oxidative demethylation, potentially yielding hydroxylated derivatives. These transformations expand the chemical diversity accessible from this starting material.

Reduction Pathways

Several reduction pathways are possible for this compound:

  • Reduction of the carbonyl group to an alcohol using sodium borohydride or similar reducing agents

  • Complete reduction to the corresponding alkane using stronger reducing conditions

  • Selective reduction of the sulfonamide group to produce various sulfur-containing derivatives

Each of these transformations can lead to new compounds with potentially different biological activities and chemical properties.

Nucleophilic Additions

The carbonyl group in the propanone moiety serves as an electrophilic center that can undergo nucleophilic additions with various reagents, including:

  • Grignard reagents to form tertiary alcohols

  • Hydrazines to form hydrazones

  • Hydroxylamines to form oximes

These reactions further demonstrate the versatility of this compound as a building block in organic synthesis.

Biological Activity Profile

Anticancer Activity Investigations

The cytotoxic potential of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone has been a subject of research interest. Studies on related compounds have demonstrated activity against cancer cell lines, particularly prostate cancer cell lines (PC-3).

Activity ParameterObserved Range for Similar Compounds
Cytotoxicity (IC50)8.2-32.1 μM
Topoisomerase I Inhibition40-42%

These values suggest that the compound and its derivatives may have mechanisms of action involving interference with DNA replication and repair processes, which are crucial targets in cancer therapy.

Structure-Activity Relationship Considerations

The biological activity of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is closely related to its structure. Key structural features contributing to its biological activity include:

  • The sulfonamide group, which is present in many pharmaceutical compounds and can interact with biological targets

  • The methoxy group, which can influence membrane permeability and binding interactions

  • The propanone side chain, which provides a reactive site for biological interactions

Modifications to these functional groups could potentially tune the biological activity profile, allowing for the development of more potent and selective derivatives.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, including:

  • 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS No. 1189968-86-2)

  • 2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone

  • 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine

Comparing these compounds provides insights into how subtle structural variations affect physical properties, chemical reactivity, and biological activities.

Functional Group Variations and Effects

Functional Group ModificationExpected Effect
Replacement of methoxy with hydroxylIncreased hydrophilicity and hydrogen bonding capability
Modification of the sulfonamideChanges in acid-base properties and target binding
Alteration of the propanone chain lengthAffects lipophilicity and steric interactions

These structure-property relationships are valuable for rational design of derivatives with improved properties for specific applications.

Applications in Scientific Research

Synthetic Chemistry Applications

In synthetic chemistry, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone serves as a valuable building block for the preparation of more complex molecules. Its multiple functional groups provide various sites for chemical transformations, allowing chemists to construct diverse molecular architectures.

Some potential applications include:

  • Synthesis of heterocyclic compounds through cyclization reactions

  • Preparation of combinatorial libraries for drug discovery

  • Development of new synthetic methodologies

Pharmaceutical Research Prospects

The compound's structural features make it a candidate for pharmaceutical research, particularly in the areas of:

  • Antimicrobial drug development, leveraging the inherent properties of sulfonamide-containing compounds

  • Cancer therapeutics, based on observed cytotoxic effects of related compounds

  • Anti-inflammatory agents, exploring the bioactivity profile of the sulfonamide moiety

These research directions could potentially lead to new therapeutic agents with novel mechanisms of action.

Material Science Considerations

Beyond biological applications, compounds with similar structures have been explored in material science for:

  • Development of functional polymers through polymerization reactions involving the carbonyl group

  • Creation of chemosensors exploiting the spectroscopic properties of the aromatic system

  • Preparation of surface-active agents utilizing the amphiphilic nature of the molecule

These applications highlight the versatility of this compound class beyond traditional pharmaceutical uses.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and environmentally friendly synthetic routes to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone and its derivatives. This might involve:

  • Exploration of catalytic methods to improve reaction efficiency

  • Development of one-pot multi-step processes to streamline synthesis

  • Investigation of green chemistry approaches to reduce environmental impact

These advancements would make the compound more accessible for various applications.

Extended Biological Evaluation

More comprehensive biological testing would provide a better understanding of this compound's potential. Future studies might include:

  • Broader screening against diverse pathogen panels

  • Investigation of specific molecular targets and mechanisms of action

  • In vivo evaluations of promising activities identified in preliminary studies

Such research would help position this compound appropriately within the landscape of bioactive molecules.

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